6-Phenylpyridazin-3(2H)-one 6-Phenylpyridazin-3(2H)-one 6-Phenyl-3(2H)-pyridazinone is a pyridazinone derivative that can be prepared from 4,5- dihydro-6-phenyl-3(2H)-pyridazinone. It is reported to be a weak positive inotropic agent. 6-Phenyl-3(2H)-pyridazinone forms the core of compounds that show a potential antiplatelet activity.

Brand Name: Vulcanchem
CAS No.: 2166-31-6
VCID: VC21326631
InChI: InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
SMILES: C1=CC=C(C=C1)C2=NNC(=O)C=C2
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

6-Phenylpyridazin-3(2H)-one

CAS No.: 2166-31-6

Cat. No.: VC21326631

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

6-Phenylpyridazin-3(2H)-one - 2166-31-6

Specification

Description 6-Phenyl-3(2H)-pyridazinone is a pyridazinone derivative that can be prepared from 4,5- dihydro-6-phenyl-3(2H)-pyridazinone. It is reported to be a weak positive inotropic agent. 6-Phenyl-3(2H)-pyridazinone forms the core of compounds that show a potential antiplatelet activity.

CAS No. 2166-31-6
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 3-phenyl-1H-pyridazin-6-one
Standard InChI InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Standard InChI Key IJUIPRDMWWBTTQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=O)C=C2
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=O)C=C2

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